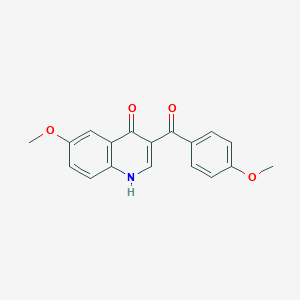

6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one

Description

Properties

Molecular Formula |

C18H15NO4 |

|---|---|

Molecular Weight |

309.3 g/mol |

IUPAC Name |

6-methoxy-3-(4-methoxybenzoyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C18H15NO4/c1-22-12-5-3-11(4-6-12)17(20)15-10-19-16-8-7-13(23-2)9-14(16)18(15)21/h3-10H,1-2H3,(H,19,21) |

InChI Key |

YEWNCJUUUSCLEM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinolin-4(1H)-one Core

The quinolin-4-one nucleus can be synthesized by cyclization of 2-aminobenzoyl derivatives or by condensation of anthranilic acid derivatives with suitable ketones or aldehydes. One common approach is:

Introduction of the 4-Methoxybenzoyl Group

The benzoyl group at position 3 is typically introduced by:

- Friedel-Crafts acylation using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Alternatively, direct coupling reactions with 4-methoxybenzoyl derivatives under controlled conditions to avoid side reactions.

Methoxylation

Methoxy substituents can be introduced either by:

- Using methoxy-substituted starting materials (e.g., 4-methoxybenzoyl chloride, 6-methoxy-2-aminobenzoic acid).

- Methylation of hydroxy groups via methyl iodide or dimethyl sulfate in the presence of a base.

Purification and Characterization

The final product is purified by recrystallization or chromatographic techniques to achieve a purity of approximately 95% or higher, as reported by commercial suppliers. Characterization is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Comparative Analysis of Synthetic Routes

| Aspect | Classical Cyclization & Acylation Route | Alternative Direct Coupling Route |

|---|---|---|

| Starting Materials | 2-amino-4-methoxybenzoic acid, 4-methoxybenzoyl chloride | Methoxy-substituted benzoyl derivatives |

| Reaction Steps | Multi-step (cyclization, acylation) | Fewer steps |

| Reaction Conditions | Acidic or Lewis acid catalysis, heating | Mild to moderate conditions |

| Yield | Moderate to high | Variable, sometimes lower |

| Industrial Suitability | Well-established | Emerging |

| Cost | Moderate to high due to reagents | Potentially lower |

Research Discoveries and Optimization

- The use of methoxy-substituted starting materials reduces the need for late-stage methylation, improving overall yield and simplifying purification.

- Optimizing reaction temperatures and catalyst loading enhances selectivity toward the desired quinolin-4-one core.

- Recent studies emphasize environmentally friendly solvents and milder conditions to reduce hazardous waste.

- The acylation step is critical and can be optimized by controlling stoichiometry and reaction time to minimize side products.

Data Table: Typical Reaction Conditions for Preparation

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | 2-amino-4-methoxybenzoic acid + aldehyde | 80-120 | 4-8 | 70-85 | Acid catalyst (e.g., HCl or acetic acid) |

| Acylation | 4-methoxybenzoyl chloride + Lewis acid | 0-25 | 2-4 | 60-80 | Aluminum chloride catalyst |

| Methoxylation (if needed) | Methyl iodide + base (K2CO3) | 25-50 | 3-6 | 75-90 | Optional if starting materials are not methoxy-substituted |

| Purification | Recrystallization or chromatography | N/A | N/A | N/A | Achieves >95% purity |

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with different functional groups.

Scientific Research Applications

6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one is a quinolone derivative with a molecular formula of C18H15NO4 and a molecular weight of 309.32 g/mol. It features a quinoline ring system fused with a methoxybenzoyl group and is identified by the Chemical Abstracts Service (CAS) number 769972-64-7 . The compound contains two methoxy groups, which contribute to its chemical properties and potential biological activities.

While specific applications of this compound are still emerging, research suggests several potential uses, particularly in the pharmacological field.

Potential Applications

- Antimicrobial Properties this compound exhibits activity against various bacterial strains.

- Anticancer Effects Some studies have explored the anticancer effects of this compound.

- Medicinal Chemistry The presence of dual methoxy groups in this compound enhances its solubility and potential interactions compared to similar compounds, making it a subject of interest in medicinal chemistry.

- Biological research Studies on the interaction of this compound with biological targets are crucial for understanding its mechanism of action.

Structural Analogs

Several compounds share structural similarities with this compound, offering insights into its uniqueness:

| Compound Name | Chemical Structure | Notable Properties |

|---|---|---|

| 6-Methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one | C18H15NO4 | Similar methoxy groups; explored for similar biological activities. |

| 3-(4-methylbenzoyl)-6-methylquinolin-4(1H)-one | C17H15NO2 | Lacks methoxy groups; different biological profile. |

| 6-Methylquinolin-4(1H)-one | C10H9N | Simpler structure; fewer functional groups affecting reactivity. |

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Position: The target compound’s 3-(4-methoxybenzoyl) group differs from analogues like 15 (), which has a phenyl group at position 2. In 4B (), the hydroxy group at position 4 increases acidity (pKa ~8–10) compared to methoxy derivatives, influencing solubility and bioavailability .

Functional Group Impact: Fluorobenzoyl vs. Hydroxy vs. Methoxy: Hydroxy groups (e.g., in 4B) enable hydrogen bonding with biological targets, while methoxy groups (e.g., in the target compound) improve lipophilicity and membrane permeability .

Synthetic Routes: Pd-catalyzed methods are common for quinolinones (Evidences 3, 7, 9), but yields vary with substituents. For example, electron-deficient groups (e.g., trifluoromethyl) reduce cyclocarbonylation efficiency (55–82% yields) .

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points: Higher melting points (e.g., 289–290°C in ) correlate with hydrogen-bonding capacity (e.g., hydroxy or amino groups) .

- Solubility : Methoxy and benzoyl groups (target compound) may reduce aqueous solubility compared to hydroxy analogues (e.g., 4B in ) .

Biological Activity

6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 309.32 g/mol. Its structure includes two methoxy groups, which enhance its solubility and interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure

The compound's structure can be represented as follows:

Key Features:

- Molecular Formula:

- CAS Number: 769972-64-7

- IUPAC Name: this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This property is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

Anticancer Effects

The compound has shown promising anticancer effects in several studies. Notably, derivatives of quinoline compounds have been evaluated for their ability to inhibit tumor growth in various cancer models. For instance, in vivo studies using MCF-7 xenograft nude mice demonstrated that treatment with the compound resulted in significant tumor growth inhibition without notable toxicity to the host .

Table 1: Summary of Anticancer Activity

| Study | Model | Dose | Effect |

|---|---|---|---|

| MCF-7 Xenograft | 90 mg/kg (i.v.) | Significant tumor growth inhibition | |

| Various Cancer Cell Lines | Varies | Cytotoxicity observed |

The mechanism underlying the biological activity of this compound involves several pathways:

- Inhibition of Topoisomerases: The compound may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.

- Induction of Apoptosis: It has been suggested that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A study highlighted the compound's efficacy against breast cancer cells, where it was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . Another investigation focused on its antimicrobial properties, establishing a correlation between structural modifications and enhanced activity against resistant bacterial strains.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related quinoline derivatives:

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| This compound | Antimicrobial, anticancer | |

| 3-(4-Methylbenzoyl)quinolin-4(1H)-one | Different biological profile | |

| 6-Methylquinolin-4(1H)-one | Simpler structure; fewer functional groups |

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one, and what are critical optimization parameters?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions or multi-step functionalization of quinoline precursors. A common approach involves refluxing intermediates (e.g., 7-amino-4-methyl-quinoline-2(1H)-one) with acylating agents in glacial acetic acid, followed by purification via recrystallization (methanol/chloroform systems) . Key parameters include reaction time (e.g., 9 hours for reflux), solvent polarity, and stoichiometric ratios of reactants. Optimization may require adjusting catalyst loadings (e.g., acid catalysts) or temperature gradients to improve yields.

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1660 cm⁻¹) and methoxy (O-CH₃) vibrations (~2925 cm⁻¹) .

- ¹H/¹³C NMR : Methoxy protons appear as singlets (~δ 3.8-4.0 ppm), while aromatic protons in the quinoline core show splitting patterns (e.g., δ 6.9-8.2 ppm for H-5/H-7/H-8) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, with fragmentation patterns indicating cleavage of methoxybenzoyl groups .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

- Methodological Answer : Low yields may stem from steric hindrance or incomplete deprotonation. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency compared to traditional reflux .

Q. What strategies mitigate contradictory bioactivity data across different assay models?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solubility). Researchers should:

- Standardize Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent compound dissolution .

- Control Metabolite Interference : Perform LC-MS to identify degradation products or metabolites that may alter activity .

- Cross-Validate Assays : Compare results across cell-based (e.g., cytotoxicity) and enzyme-based (e.g., kinase inhibition) models to isolate mechanistic effects .

Q. How can environmental stability and degradation pathways of this compound be systematically analyzed?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to UV light, varying pH, or oxidizing agents (e.g., H₂O₂) to simulate environmental conditions .

- Analytical Monitoring : Use HPLC-UV or LC-MS to quantify parent compound depletion and identify degradation byproducts (e.g., demethylated or hydroxylated derivatives) .

- Ecotoxicology Profiling : Assess impacts on model organisms (e.g., Daphnia magna) using OECD guidelines to evaluate ecological risks .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Solvent and Instrument Calibration : Ensure NMR spectra are acquired in consistent solvents (e.g., DMSO-d6 vs. CDCl₃) and calibrated using internal standards (e.g., TMS) .

- Dynamic Proton Exchange : Check for pH-dependent shifts (e.g., enol-keto tautomerism in quinolinones) that may alter peak positions .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting physicochemical properties or SAR (Structure-Activity Relationships)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.